2-(4-Methylbenzyl)azepane chemical structure and properties
2-(4-Methylbenzyl)azepane chemical structure and properties
An In-Depth Technical Guide to 2-(4-Methylbenzyl)azepane: Structure, Properties, Synthesis, and Analysis
Abstract
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and three-dimensional character make it an attractive motif for exploring chemical space in drug discovery.[2][3] This technical guide provides a comprehensive overview of 2-(4-Methylbenzyl)azepane, a specific derivative of this important class. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, and a full suite of analytical characterization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound as a building block for novel therapeutic agents.
Chemical Identity and Physicochemical Properties
2-(4-Methylbenzyl)azepane is a secondary amine characterized by a saturated seven-membered azepane ring substituted at the 2-position with a 4-methylbenzyl group. This structure combines a flexible aliphatic heterocycle with a rigid aromatic moiety, offering distinct vectors for chemical modification and interaction with biological targets.
Caption: Proposed synthetic workflow for 2-(4-Methylbenzyl)azepane.
Experimental Protocol: Synthesis
Protocol 2.1.1: Step 1 - Claisen-Schmidt Condensation to form 2-(4-methylbenzylidene)cyclohexanone
-
Reaction Setup: To a stirred solution of cyclohexanone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in ethanol at 0 °C, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the mixture with dilute HCl. Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.
Protocol 2.1.2: Step 2 - Oximation
-
Reaction Setup: Dissolve the purified 2-(4-methylbenzylidene)cyclohexanone (1.0 eq) in a mixture of ethanol and pyridine.
-
Execution: Add hydroxylamine hydrochloride (1.5 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.
Protocol 2.1.3: Step 3 - Catalytic Hydrogenation
Causality: This final step is critical. Catalytic hydrogenation of the oxime over a suitable catalyst like Platinum oxide (Adam's catalyst) or Raney Nickel can simultaneously reduce the C=C double bond and the C=N oxime bond to form the saturated secondary amine. [4]The reaction conditions (pressure, temperature, catalyst) are chosen to ensure full saturation of the ring and reduction of the oxime without cleaving the benzyl group.
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), suspend the oxime (1.0 eq) and a catalytic amount of PtO₂ (5-10 mol%) in a solvent such as ethanol or acetic acid.
-
Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi). Heat the mixture to 50-70 °C with vigorous stirring for 24-48 hours.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under high vacuum or by flash column chromatography on silica gel (often using a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent streaking).
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular architecture.
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts for 2-(4-Methylbenzyl)azepane.
Table 3: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10 | d | 2H | Ar-H (ortho to CH₂) |
| ~7.05 | d | 2H | Ar-H (ortho to CH₃) |
| ~2.50 - 3.20 | m | 3H | CH₂-N, CH-N |
| ~2.75 | dd | 1H | Benzylic CH₂ |
| ~2.60 | dd | 1H | Benzylic CH₂ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.40 - 1.90 | m | 8H | Azepane ring CH₂ |
| ~1.50 | br s | 1H | N-H |
Table 4: Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~137.0 | Ar C-CH₃ |
| ~136.5 | Ar C-CH₂ |
| ~129.2 | Ar CH (x2) |
| ~128.8 | Ar CH (x2) |
| ~60.5 | Azepane C2 (CH-N) |
| ~48.0 | Azepane C7 (CH₂-N) |
| ~42.0 | Benzylic CH₂ |
| ~36.0, 30.0, 28.0, 27.5 | Azepane ring CH₂ |
| ~21.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3300 | N-H stretch | Secondary Amine |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| 1610, 1515 | C=C stretch | Aromatic Ring |
| 1450 | C-H bend | Aliphatic CH₂ |
| 1200 - 1100 | C-N stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, further confirming the structure.
-
Molecular Ion (M⁺): An electron impact (EI) spectrum would show a molecular ion peak at m/z = 203, corresponding to the molecular formula C₁₄H₂₁N.
-
Key Fragmentation: The most prominent fragmentation would be benzylic cleavage. This results in two major fragments:
-
m/z = 105: The stable 4-methylbenzyl cation.
-
m/z = 98: The azepan-2-yl radical cation.
-
Applications and Biological Context
While specific biological activities for 2-(4-Methylbenzyl)azepane are not reported, the azepane nucleus is a cornerstone in medicinal chemistry. [1]Over 20 FDA-approved drugs contain this motif, including the antidiabetic agent Tolazamide and the antihistamine Azelastine. [2][5] The value of 2-(4-Methylbenzyl)azepane lies in its utility as a versatile building block. The secondary amine provides a reactive handle for further elaboration (e.g., N-alkylation, acylation, sulfonylation), while the aromatic ring can be functionalized via electrophilic aromatic substitution. Its non-planar, saturated heterocyclic core is ideal for creating molecules with complex three-dimensional shapes, a key attribute for enhancing binding affinity and selectivity to protein targets. [3]Related structures have shown potential as inotropic agents, suggesting this scaffold could be relevant in cardiovascular drug discovery. [6]
Safety and Handling
As a novel chemical entity, the toxicological properties of 2-(4-Methylbenzyl)azepane have not been fully investigated. Standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Chemical Hazards: As a secondary amine, it is expected to be a moderate base and may be corrosive or irritating to skin and mucous membranes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(4-Methylbenzyl)azepane is a valuable, yet under-characterized, member of the pharmacologically significant azepane family. This guide has outlined its fundamental chemical and physical properties, provided a detailed and mechanistically sound synthetic protocol, and established a comprehensive framework for its analytical characterization. For researchers in medicinal chemistry and drug development, this compound represents a promising scaffold, offering the structural and reactive features necessary for the design and synthesis of novel therapeutic agents.
References
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Azepane - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
